7-bromo-4H-1,3-benzodioxine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

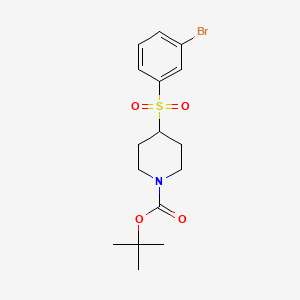

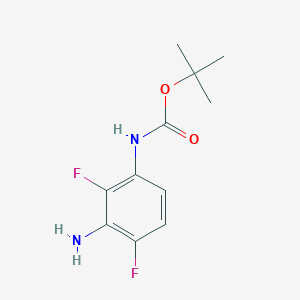

“7-bromo-4H-1,3-benzodioxine” is a chemical compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 . It is used for research purposes .

Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, which include “7-bromo-4H-1,3-benzodioxine”, has been described in the literature . The process involves the reaction of salicylic acids and acetylenic esters (both mono- and disubstituted) mediated by CuI and NaHCO3 in acetonitrile . The synthesized 1,3-benzodioxinones can then be amidated at room temperature with primary amines to afford the corresponding salicylamides in moderate to good yields .

Molecular Structure Analysis

The molecular structure of “7-bromo-4H-1,3-benzodioxine” is represented by the formula C8H7BrO2 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-bromo-4H-1,3-benzodioxine” include a molecular weight of 215.04 . The compound is intended for research use .

Applications De Recherche Scientifique

Synthesis of Lenacapavir Intermediates

7-Bromo-4H-1,3-benzodioxine serves as a crucial intermediate in the synthesis of Lenacapavir , a promising antiviral drug . The compound’s bromine atom acts as a reactive site for further functionalization, enabling the creation of complex molecules needed for drug development.

Luminescent Material Development

Due to its unique photophysical properties, 7-bromo-4H-1,3-benzodioxine is used in the development of organic materials for luminescent applications . Its structure allows for fine-tuning of luminescence, which is essential for creating advanced materials for displays and lighting.

Agricultural Chemistry Research

In the field of agricultural chemistry, this compound is utilized for synthesizing molecules that have potential applications as insecticides, crop protection agents, and fungicides . Its efficacy in these roles is attributed to its stability and reactivity, which can be leveraged to target specific pests and diseases.

Synthetic Organic Chemistry

As a versatile synthetic intermediate, 7-bromo-4H-1,3-benzodioxine is employed in multistep organic synthesis processes . Its presence in a synthetic route can introduce desirable functionalities and structural features into the final product.

Chromatography and Mass Spectrometry

7-Bromo-4H-1,3-benzodioxine is used in chromatography and mass spectrometry as a standard or reference compound due to its distinct properties, which help in the analysis and identification of complex mixtures .

Novel Heterocyclic Compound Synthesis

The compound is instrumental in the regioselective synthesis of novel heterocyclic compounds, such as oxazinone-linked isoxazole hybrids, which have potential applications in pharmaceuticals and materials science .

Safety And Hazards

Propriétés

IUPAC Name |

7-bromo-4H-1,3-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGBTFFUNSJJFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)OCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428711 |

Source

|

| Record name | 7-bromo-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4H-1,3-benzodioxine | |

CAS RN |

499770-95-5 |

Source

|

| Record name | 7-bromo-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)